アミノポテンチジン

概要

説明

科学的研究の応用

Pharmacological Properties

Aminopotentidine exhibits significant binding affinity for the histamine H2 receptor, making it a valuable tool in pharmacological studies. Its unique structure allows it to act as an antagonist, inhibiting histamine-mediated signaling pathways. This property is particularly relevant in the context of conditions such as gastric acid secretion disorders and certain allergic reactions.

Binding Affinity and Mechanism of Action

Recent studies have highlighted the binding mechanisms of aminopotentidine at the H2 receptor level. The compound interacts with specific amino acid residues within the receptor's binding pocket, facilitating its antagonistic effects. For instance, structural analyses indicate that key residues such as Glu182 and Asp94 play crucial roles in stabilizing the ligand-receptor complex .

Therapeutic Applications

Aminopotentidine's potential therapeutic applications extend beyond traditional uses as an antihistamine. Its antioxidant properties have been explored in various studies, suggesting it may help mitigate oxidative stress-related conditions.

Antioxidant Activity

Research indicates that aminopotentidine and similar H2 antagonists possess antioxidant capabilities. For example, ranitidine, a related compound, has demonstrated significant free radical scavenging activity, which may be attributed to structural similarities with aminopotentidine . This property opens avenues for using aminopotentidine in treating conditions associated with oxidative stress.

Innovative Research Applications

The use of aminopotentidine in innovative research methodologies has been expanding. Notably, its application in radioligand binding assays has enabled researchers to visualize receptor interactions more effectively.

Radiolabeling Techniques

Iodoaminopotentidine has been utilized as a radiolabeled ligand for receptor binding studies. The radiolabeling facilitates autoradiography and saturation binding assays, providing insights into receptor expression levels and distribution . This application is critical for understanding the pharmacodynamics of histamine receptors in various biological contexts.

| Application | Description |

|---|---|

| Receptor Binding Studies | Utilized as a radiolabeled ligand for studying histamine H2 receptors |

| Antioxidant Research | Investigated for its potential to mitigate oxidative stress |

| Fluorescent Ligand Studies | Developed fluorescent derivatives for non-radioactive binding studies |

Case Study 1: Antioxidant Potential

A study comparing various H2 antagonists found that aminopotentidine exhibited comparable antioxidant effects to established antioxidants like aminoguanidine. The findings suggest that aminopotentidine could be beneficial in clinical settings where oxidative stress is a concern .

Case Study 2: Receptor Binding Analysis

In a recent investigation using autoradiography techniques, iodoaminopotentidine was shown to effectively bind to H2 receptors in tissue samples. This study provided critical insights into the distribution and density of H2 receptors across different tissues, enhancing our understanding of their physiological roles .

作用機序

アミノポテンチジンは、ヒスタミンH2受容体に結合して活性化させることなく、その効果を発揮します。 この遮断は、ヒスタミンがその効果を発揮するのを防ぎ、その効果には胃酸分泌の増加やその他の生理学的反応などがあります。 関与する分子標的はヒスタミンH2受容体であり、影響を受ける経路にはヒスタミンシグナル伝達に関連する経路が含まれます 。

類似の化合物との比較

類似の化合物

シメチジン: 作用機序が類似していますが化学構造が異なる、別のヒスタミンH2受容体拮抗薬です。

ラニチジン: 同じくヒスタミンH2受容体拮抗薬であり、消化性潰瘍などの治療に使用されることで知られています。

ファモチジン: アミノポテンチジンと機能は似ていますが、化学構造が異なります.

独自性

アミノポテンチジンは、その特定の化学構造により、他のヒスタミンH2受容体拮抗薬と比較して、独特の結合特性と薬物動態特性を持っています 。

生化学分析

Biochemical Properties

Aminopotentidine functions primarily as a histamine H2 receptor antagonist. It binds to the H2 receptors on the surface of gastric parietal cells, inhibiting the action of histamine and thereby reducing gastric acid secretion . The compound interacts with various enzymes and proteins, including the histamine H2 receptor, which is a G protein-coupled receptor. The binding of aminopotentidine to this receptor prevents the activation of adenylate cyclase, leading to a decrease in cyclic AMP levels and subsequent reduction in acid secretion .

Cellular Effects

Aminopotentidine exerts significant effects on various cell types, particularly those involved in gastric acid secretion. By inhibiting the histamine H2 receptor, aminopotentidine reduces the activity of parietal cells in the stomach, leading to decreased acid production . This inhibition also affects cell signaling pathways, including the cyclic AMP pathway, which plays a crucial role in regulating gastric acid secretion. Additionally, aminopotentidine may influence gene expression related to acid production and cellular metabolism .

Molecular Mechanism

The molecular mechanism of aminopotentidine involves its binding to the histamine H2 receptor on gastric parietal cells. This binding inhibits the receptor’s ability to activate adenylate cyclase, resulting in decreased cyclic AMP production . The reduction in cyclic AMP levels leads to decreased activation of protein kinase A, which in turn reduces the phosphorylation of proteins involved in acid secretion. This cascade of events ultimately results in reduced gastric acid production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aminopotentidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with a shelf life of several weeks when stored at appropriate temperatures . Over time, aminopotentidine may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to aminopotentidine can result in adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of aminopotentidine vary with dosage. At low doses, aminopotentidine effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, the compound can cause toxic effects, including gastrointestinal disturbances and potential liver toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse reactions.

Metabolic Pathways

Aminopotentidine is metabolized primarily in the liver, where it undergoes various biotransformation processes . The compound is subject to oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted in the urine. Enzymes such as cytochrome P450 play a crucial role in the metabolism of aminopotentidine, affecting its bioavailability and efficacy . The metabolic pathways of aminopotentidine also influence its interaction with other drugs and potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, aminopotentidine is transported and distributed through various mechanisms . The compound is absorbed in the gastrointestinal tract and distributed to target tissues via the bloodstream. Transporters and binding proteins facilitate the movement of aminopotentidine across cell membranes and its accumulation in specific tissues. The distribution of aminopotentidine is influenced by factors such as tissue perfusion, binding affinity, and the presence of transport proteins .

Subcellular Localization

Aminopotentidine is localized primarily in the cytoplasm of target cells, where it exerts its inhibitory effects on the histamine H2 receptor . The compound may also be found in other subcellular compartments, depending on its interactions with cellular proteins and transporters. Post-translational modifications and targeting signals play a role in directing aminopotentidine to specific cellular compartments, influencing its activity and function .

準備方法

合成経路と反応条件

アミノポテンチジンは、4-アミノ安息香酸と1-(2-アミノエチル)-2-シアノ-3-{3-[3-(ピペリジン-1-イルメチル)フェノキシ]プロピル}グアニジンの縮合を含む多段階プロセスによって合成されます 。 この反応は通常、目的の生成物を高純度で得るために、制御された温度とpHなどの特定の条件を必要とします。

工業生産方法

アミノポテンチジンの工業生産には、実験室での設定と同様の反応条件を使用しますが、効率と収率を最適化した大規模合成が含まれます。 これには、工業用反応器の使用、反応パラメータの精密な制御、および医薬品用途に必要な規格を満たすための精製技術が含まれます 。

化学反応の分析

反応の種類

アミノポテンチジンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。

還元: 還元反応は、分子内の官能基を修飾することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するためのさまざまな触媒などがあります 。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってさまざまな酸化誘導体が生成される可能性があり、置換反応によってさまざまな置換アミノポテンチジン化合物が生成される可能性があります 。

科学研究への応用

アミノポテンチジンは、次のようないくつかの科学研究への応用があります。

類似化合物との比較

Similar Compounds

Cimetidine: Another histamine H2 receptor antagonist with a similar mechanism of action but different chemical structure.

Ranitidine: Also a histamine H2 receptor antagonist, known for its use in treating conditions like peptic ulcers.

Famotidine: Similar in function to aminopotentidine but with a distinct chemical structure.

Uniqueness

Aminopotentidine is unique due to its specific chemical structure, which provides it with distinct binding properties and pharmacokinetic characteristics compared to other histamine H2 receptor antagonists .

生物活性

Aminopotentidine is a synthetic compound primarily recognized for its role as a selective agonist for the histamine H2 receptor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Aminopotentidine

Aminopotentidine is a derivative of potent histamine receptor ligands, particularly designed to enhance selectivity and potency for the H2 receptor. Its structure allows it to interact effectively with G protein-coupled receptors (GPCRs), which are critical in various physiological processes.

Aminopotentidine operates by binding to the histamine H2 receptor, leading to several downstream effects:

- Activation of Adenylate Cyclase : This results in increased cyclic AMP (cAMP) levels, which modulate various cellular functions.

- Calcium Mobilization : The activation of the H2 receptor can lead to intracellular calcium release, influencing muscle contraction and neurotransmitter release.

- Inhibition of Gastric Acid Secretion : As an H2 receptor agonist, it plays a significant role in regulating gastric acid secretion, making it relevant in gastrointestinal disorders.

Pharmacological Profile

The pharmacological characterization of aminopotentidine reveals its high affinity for the H2 receptor compared to other histamine receptors. Key findings include:

- Potency : Studies have demonstrated that aminopotentidine exhibits nanomolar potency against the human H2 receptor, indicating its effectiveness at low concentrations .

- Selectivity : It shows significant selectivity for the H2 receptor over other histamine receptors (H1, H3, and H4), minimizing side effects associated with non-selective agonists .

Table 1: Biological Activity of Aminopotentidine

Case Studies and Experimental Findings

-

Histamine Receptor Studies :

A study involving fluorescent analogs of aminopotentidine showed that modifications in its structure could enhance binding affinity and selectivity for the H2 receptor. The introduction of specific linkers and fluorophores improved its pharmacokinetic properties, allowing for better visualization and understanding of receptor interactions . -

Gastrointestinal Applications :

Clinical observations have noted that aminopotentidine effectively reduces gastric acid secretion in patients with peptic ulcers. This effect has been attributed to its action on the H2 receptors located in gastric parietal cells, leading to therapeutic applications in managing acid-related disorders . -

Neuroprotective Effects :

Recent research suggests potential neuroprotective properties of aminopotentidine, as it may influence neurogenesis through modulation of specific signaling pathways associated with neuronal survival and differentiation .

特性

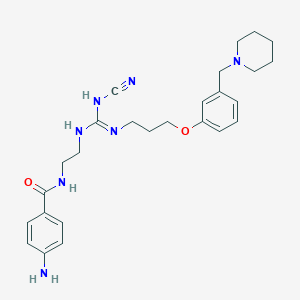

IUPAC Name |

4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O2/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICDSYWWNDGAGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276539 | |

| Record name | Aminopotentidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140873-26-3 | |

| Record name | Aminopotentidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。